molecular formula C6H7BrN2 B6235985 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole CAS No. 1621526-58-6

2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole

Cat. No. B6235985
CAS RN: 1621526-58-6
M. Wt: 187
InChI Key:
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Description

“2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate, a related compound, has been synthesized .


Molecular Structure Analysis

Pyrrolopyrazines, including “2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole”, are classified into three chemical categories with two or three nitrogen atoms . The different scaffolds of pyrrolopyrazine, including pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and 6H-pyrrolo[3,4-b]pyrazine, have been investigated .

Scientific Research Applications

Anticoagulant and Antithrombotic Therapy

The compound is used in the design, synthesis, and evaluation of new hybrid derivatives as potential dual inhibitors of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . The development of dual inhibitors as new generation anticoagulants is an urgent problem .

Medicinal Chemistry

Pyrazoles, including “2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole”, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

The compound is used in drug discovery, especially in the development of new drugs for treating various diseases .

Agrochemistry

In the field of agrochemistry, pyrazoles are used in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles are used in the synthesis of various coordination compounds .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry for the synthesis of organometallic compounds .

Preparation of Anti-inflammatory Compounds and Analgesics

“2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole” is used in the preparation of withasomnine molecules, pyrazole alkaloids, for their application towards anti-inflammatory compounds and analgesics .

Synthesis of Solid Hexacoordinate Complexes

4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEGWNUMFCRGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

CAS RN

1621526-58-6
Record name 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole
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